5-Chloro-6-methyl-1,2,4-triazin-3-amine
Description
Properties
Molecular Formula |
C4H5ClN4 |
|---|---|
Molecular Weight |
144.56 g/mol |
IUPAC Name |
5-chloro-6-methyl-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C4H5ClN4/c1-2-3(5)7-4(6)9-8-2/h1H3,(H2,6,7,9) |
InChI Key |
HDCZXFHDDWTDDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=N1)N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The activity and physicochemical properties of triazin-3-amine derivatives are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:
Pharmacological Activity
- Adenosine Receptor Antagonism: The pyridinyl and halogenated analogs (e.g., T4G and 6-(2-chloro-6-methylpyridin-4-yl)-5-(4-fluorophenyl)-triazin-3-amine) exhibit potent A2A receptor inhibition, critical for neurodegenerative disease therapeutics .
- Comparative Potency : Bulkier substituents (e.g., pyridinyl in T4G) enhance binding affinity compared to the smaller chloro-methyl group in the target compound .
Physicochemical Properties
- Melting Points : 5-Phenyl-1,2,4-triazin-3-amine melts at 235°C , while brominated derivatives (e.g., 4d) show higher melting points (266.5°C) due to increased molecular symmetry .
- Solubility: Halogenation (Cl, F) reduces solubility in aqueous media but improves lipid membrane permeability, as seen in adenosine antagonists .
Preparation Methods
Direct Amination of 5-Chloro-6-methyl-1,2,4-triazine Precursors
One of the classical approaches to prepare 5-chloro-6-methyl-1,2,4-triazin-3-amine involves the amination of chlorinated triazine derivatives. The process typically starts with a chlorinated 1,2,4-triazine such as 5-chloro-6-methyl-1,2,4-triazine, which undergoes nucleophilic substitution at the 3-position with ammonia or amine sources.
-
- Use of aqueous ammonia or ammonium salts.
- Mild heating (room temperature to 100 °C) to facilitate substitution.
- Solvents such as methanol or aqueous media to dissolve reactants.
Mechanistic Insight:
The chlorine atom at the 3-position of the triazine ring is activated towards nucleophilic attack due to the electron-withdrawing effects of the ring nitrogen atoms and the methyl substituent at position 6. Ammonia displaces the chlorine to form the 3-amine derivative.-
- Yields are generally moderate to high (50-80%).
- Purification by recrystallization or chromatography yields high-purity products (>95% by HPLC).
This method is supported by analogous procedures reported for related triazine derivatives, such as the preparation of 6-bromo-5-phenyl-1,2,4-triazin-3-amine via nucleophilic substitution of halogenated triazines.
Chlorination of 6-Methyl-1,2,4-triazin-3-amine
An alternative synthetic route involves the selective chlorination of 6-methyl-1,2,4-triazin-3-amine at the 5-position.
-
- Chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
- Controlled temperature to avoid over-chlorination.
- Solvents like acetonitrile or dichloromethane.
Process Description:
The amino group at position 3 is preserved while the 5-position is selectively chlorinated. This requires careful control of reaction time and temperature to achieve mono-chlorination.-
- Allows direct access to the target compound from the amine precursor.
- Potential for scale-up due to straightforward reaction steps.
This approach is consistent with general halogenation strategies of heterocycles documented in the literature.
Multi-Step Synthesis via Cyanuric Chloride Derivatives
A more complex but versatile method uses cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the starting material, which undergoes stepwise substitution to introduce the methyl and amino groups selectively.
| Step | Reactants & Conditions | Product Formed | Notes |
|---|---|---|---|
| 1 | Cyanuric chloride + Methyl Grignard reagent (e.g., methyl magnesium chloride) in THF or diethyl ether at -30 to 0 °C | 6-methyl-2,4-dichloro-1,3,5-triazine | Selective substitution of one chlorine by methyl |
| 2 | 6-methyl-2,4-dichloro-1,3,5-triazine + Methanolic sodium hydroxide at 0-20 °C | 6-methyl-2-chloro-4-methoxy-1,3,5-triazine | Substitution of chlorine by methoxy group |
| 3 | Intermediate + Methylamine (gaseous or aqueous) at 0-15 °C | 6-methyl-2-methylamino-4-methoxy-1,3,5-triazine | Amination step |
- Adaptation for 1,2,4-triazine:
Although this method is described for 1,3,5-triazine derivatives, similar stepwise nucleophilic substitutions can be adapted for 1,2,4-triazine systems to install methyl and amino substituents at desired positions, including the 5-chloro-6-methyl-1,2,4-triazin-3-amine target.
Amination via Mercapto-1,2,4-triazine Intermediates
Historical synthetic routes involve the conversion of mercapto derivatives of 1,2,4-triazines to amino derivatives through amination reactions.
-
- Preparation of 5-mercapto-1,2,4-triazine-3(2H)-one derivatives.
- Amination using ammonia in methanol under autoclave conditions (100-120 °C for 20 hours).
- Isolation of amino-triazine derivatives by recrystallization.
-
- Yields reported around 60-65%.
- Products exhibit high purity suitable for further synthetic transformations.
This method is less direct but useful for synthesizing amino-substituted triazines when direct halogen substitution is challenging.
Catalytic Hydrogenation and Functional Group Transformations
In some patented procedures, catalytic hydrogenation is used to convert precursor compounds into amino-triazines.
-
- Use of hydrogen gas with a catalyst such as palladium on carbon.
- Reaction carried out in aqueous acetic acid or similar solvents.
- Introduction of crystal seeds to improve reaction kinetics and yield.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Direct amination of 5-chloro-6-methyl-1,2,4-triazine | 5-chloro-6-methyl-1,2,4-triazine | NH3 (aqueous or gas) | Mild heating, aqueous or methanol solvent | 50-80 | Simple, direct substitution |
| Selective chlorination of 6-methyl-1,2,4-triazin-3-amine | 6-methyl-1,2,4-triazin-3-amine | POCl3, SOCl2 | Controlled temp, organic solvents | Moderate | Requires careful control |
| Stepwise substitution from cyanuric chloride | Cyanuric chloride | Methyl Grignard, NaOH (MeOH), methylamine | Low to moderate temp | >70 (overall) | Multi-step, adaptable |
| Amination via mercapto intermediates | 5-mercapto-1,2,4-triazine derivatives | NH3-MeOH, autoclave | 100-120 °C, 20 h | ~60-65 | Indirect, useful for specific derivatives |
| Catalytic hydrogenation of precursor ketones | Aminotriazine ketones | H2, Pd/C, acetic acid | Ambient to mild heat | ~76 | Patent reported |
Q & A
Q. What are the established synthetic routes for 5-Chloro-6-methyl-1,2,4-triazin-3-amine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions involving triazine precursors. For example, substituting chlorine atoms in triazine derivatives with methylamine under controlled temperatures (e.g., 60–80°C) in polar aprotic solvents like DMF or DMSO improves yield . Purification often involves column chromatography with silica gel and a gradient of ethyl acetate/hexane. Key intermediates should be monitored via TLC, and yields typically range from 70–85% depending on stoichiometric ratios of reactants .
Q. Which analytical techniques are recommended for characterizing the purity and structure of 5-Chloro-6-methyl-1,2,4-triazin-3-amine?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR in DMSO-d6 or CDCl3 resolve the amine (-NH2) and methyl (-CH3) signals, with characteristic peaks at δ ~6.5–7.5 ppm (aromatic protons) and δ ~2.3 ppm (methyl group) .
- Mass Spectrometry (MS) : ESI-MS or HRMS confirms the molecular ion peak at m/z 144.56 (CHClN) .
- HPLC : Reverse-phase HPLC with a C18 column and UV detection at 254 nm ensures >95% purity .
Advanced Research Questions
Q. How can researchers design experiments to evaluate 5-Chloro-6-methyl-1,2,4-triazin-3-amine as an adenosine receptor antagonist?
- Methodological Answer :
- In Vitro Binding Assays : Use radioligand displacement assays with -ZM241385 or -NECA on A or A adenosine receptors. Measure IC values via competitive binding curves .
- Selectivity Profiling : Compare binding affinities across adenosine receptor subtypes (A, A, A, A) using transfected HEK293 cells .
- Functional Assays : Monitor cAMP accumulation in receptor-transfected cells to assess antagonism potency .
Q. What strategies address discrepancies in biological activity data for structurally similar triazin-3-amine derivatives?
- Methodological Answer :
- Purity Validation : Re-analyze compounds via HPLC and elemental analysis to rule out impurities (e.g., unreacted precursors) .
- Assay Reproducibility : Standardize buffer pH, temperature, and cell passage numbers in receptor assays. Use internal controls like ZM241385 for A receptor studies .
- Structural Confirmation : Re-examine NMR and X-ray crystallography data (if available) to verify substituent positions, as even minor regioisomeric impurities can alter activity .
Q. How can solid pharmaceutical formulations of 5-Chloro-6-methyl-1,2,4-triazin-3-amine be optimized for bioavailability?
- Methodological Answer :
- Excipient Screening : Test co-formers like hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) to enhance solubility. Use spray drying or hot-melt extrusion for amorphous solid dispersions .
- Stability Studies : Accelerated stability testing (40°C/75% RH) over 12 weeks identifies degradation products via LC-MS .
- In Vivo Pharmacokinetics : Compare AUC and C in rodent models for oral vs. parenteral formulations .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on the synthetic yield of 5-Chloro-6-methyl-1,2,4-triazin-3-amine?
- Methodological Answer :
- Reaction Parameter Mapping : Systematically vary temperature, solvent (DMF vs. THF), and catalyst (e.g., KCO) to identify optimal conditions .
- Byproduct Analysis : Use GC-MS to detect side products (e.g., dechlorinated derivatives) that may reduce yield .
- Cross-Validation : Reproduce published protocols with strict anhydrous conditions, as moisture can hydrolyze intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
